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Executive Summary

XL-999 was an investigational small molecule, spectrum selective kinase inhibitor (SSKI)
developed by Exelixis, Inc.[1] Designed as a multi-targeted antineoplastic agent, XL-999
showed potent inhibition of several receptor tyrosine kinases (RTKs) crucial for tumor
angiogenesis and cancer cell proliferation.[1][2] Its primary targets included Vascular
Endothelial Growth Factor Receptors (VEGFRS), Platelet-Derived Growth Factor Receptors
(PDGFRs), Fibroblast Growth Factor Receptors (FGFRs), and FMS-related tyrosine kinase 3
(FLT3).[1][2] Preclinical data demonstrated significant anti-tumor activity across various human
tumor xenograft models, including lung, colon, and breast cancers.[1] XL-999 progressed to
Phase | and Il clinical trials for advanced solid malignancies, acute myeloid leukemia (AML),
and non-small cell lung cancer (NSCLC) before development was discontinued. This document
provides a comprehensive technical summary of the available data on the discovery and
development of XL-999.

Preclinical Development
Rationale and Mechanism of Action

XL-999 was developed to simultaneously target multiple signaling pathways involved in tumor
growth and angiogenesis.[1][2] By inhibiting VEGFR, PDGFR, and FGFR, XL-999 was
designed to disrupt the formation of new blood vessels essential for tumor growth.[2]
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Additionally, its potent inhibition of FLT3, a key driver in certain hematological malignancies,
provided a rationale for its investigation in AML.[1][2] Preclinical studies indicated that XL-999
could induce a cell-cycle block through a distinct mechanism and exhibited broad-spectrum
antitumor activity in xenograft models.[2]

In Vivo Efficacy in Xenograft Models

While detailed experimental protocols from the preclinical xenograft studies are not extensively
published, reports from Exelixis indicated that XL-999 demonstrated potent inhibition of tumor
growth in several preclinical models of human tumors. These models included breast, lung,
colon, and prostate cancer. Notably, the compound was reported to not only inhibit tumor
growth but also cause the regression of large, well-established tumors. In a model of FLT3-
driven leukemia, XL-999 also showed significant potency.[3] A single oral dose of XL-999 was
reported to lead to rapid onset of action in vivo, with significant tumor apoptosis, necrosis, and
vascular disruption observed in two different cancer models.[3]

Clinical Development
Phase | Clinical Trial in Advanced Solid Malighancies

A Phase | dose-escalation study was conducted to determine the maximum tolerated dose
(MTD) and to assess the safety and pharmacokinetics of intravenously administered XL-999 in
patients with advanced solid malignancies.

Patients were enrolled in successive cohorts and received XL-999 as a single 4-hour
intravenous infusion on day 1 of a two-week cycle. Treatment could be continued in the
absence of unacceptable toxicity or disease progression. Dose escalation proceeded through
multiple levels. The primary objectives were to establish the MTD and assess safety and
tolerability, with secondary objectives including pharmacokinetic analyses and tumor response.
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Dose Level (mg/kg)

Number of Patients

Key Adverse Events

0.2 Data not specified Data not specified

0.4 Data not specified Data not specified

0.8 Data not specified Data not specified

1.6 Data not specified Data not specified
Infusion-related hypertension,

N oral sensitivities, dizziness,

3.2 Data not specified ) )
Grade <2 elevation of liver
enzyme activity.
Hypertension, Grade 3-4
elevations in liver enzyme

6.4 2

activity, one instance of fatal

cardiogenic pulmonary edema.

Table 1: Phase | Dose Escalation and Tolerability of XL-999.

The Maximum Tolerated Dose (MTD) was determined to be 3.2 mg/kg administered every two

weeks.

Efficacy Outcome

Number of Evaluable
Patients (N=22)

Tumor Types with
Response

Partial Response 2 Liver, Thyroid
Minor Response (28%
: 1 Renal Cell
reduction)
Stable Disease (3-7 months) 4 Thyroid (n=2), Renal Cell (n=2)

Table 2: Preliminary Efficacy of XL-999 in the Phase | Trial.

Note: Detailed pharmacokinetic data (Cmax, AUC, half-life) from this study are not publicly

available.
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Phase Il Clinical Program

Following the promising results of the Phase I trial, a broad Phase Il program was initiated to
evaluate XL-999 in various cancers, including non-small cell lung cancer (NSCLC), renal cell
carcinoma, metastatic colorectal cancer, recurrent ovarian cancer, acute myelogenous
leukemia (AML), and multiple myeloma.[1] For these trials, a recommended Phase Il dose of
2.4 mg/kg was administered as a weekly intravenous infusion.[1]

The primary objectives of the Phase Il trials were to determine the response rate and further
evaluate the safety and tolerability of XL-999.[1] Secondary objectives included assessing
progression-free survival, duration of response, and overall survival.[1] Patients typically
received a once-weekly, 4-hour intravenous infusion of XL-999 at 2.4 mg/kg.[1]

Indication Number of Patients Key Efficacy Results

2 Partial Responses (6 and

Non-Small Cell Lung Cancer )
11+ months), 3 with Stable

(NSCLC) .
Disease (at least 3 months).
8 of 10 patients had at least a
50% reduction in circulating
myeloblasts; 1 achieved a
Acute Myeloid Leukemia 14 (10 with circulating partial response. Patients with
(AML) myeloblasts) activating FLT3 mutations (3

patients) showed a >98%
reduction in circulating

myeloblasts.

Table 3: Preliminary Efficacy of XL-999 in Phase Il Trials.
Note: This data is from an integrated analysis of 79 patients across the Phase Il trials.

Signaling Pathways and Mechanism of Action
Visualization

The following diagrams illustrate the signaling pathways targeted by XL-999.
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Caption: Inhibition of the VEGFR signaling pathway by XL-999.
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Caption: Inhibition of the PDGFR signaling pathway by XL-999.
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Caption: Inhibition of the FGFR signaling pathway by XL-999.
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Caption: Inhibition of the FLT3 signaling pathway by XL-999.

Conclusion

XL-999 was a promising multi-targeted kinase inhibitor with a strong preclinical rationale and
demonstrated preliminary clinical activity in both solid and hematologic malignancies. Its
development, however, was ultimately discontinued. The publicly available data, primarily from
press releases and conference presentations during its active development, provide a
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snapshot of its therapeutic potential and toxicities. The lack of comprehensive, peer-reviewed
publications with detailed experimental protocols and full quantitative data limits a complete
retrospective analysis. This technical guide summarizes the most detailed information available
on the discovery and development of XL-999.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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